Benzyl-d7-amine

CAS No.: 167750-79-0

Cat. No.: VC3390767

Molecular Formula: C7H9N

Molecular Weight: 114.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 167750-79-0 |

|---|---|

| Molecular Formula | C7H9N |

| Molecular Weight | 114.2 g/mol |

| IUPAC Name | dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine |

| Standard InChI | InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D,6D2 |

| Standard InChI Key | WGQKYBSKWIADBV-XZJKGWKKSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H] |

| SMILES | C1=CC=C(C=C1)CN |

| Canonical SMILES | C1=CC=C(C=C1)CN |

Introduction

Chemical Structure and Properties

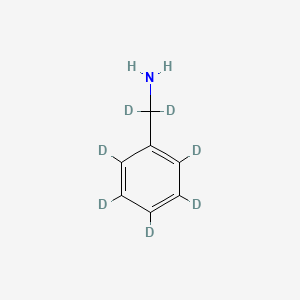

Benzyl-d7-amine features a benzyl group with seven deuterium atoms attached to an amine group (NH2). The molecular formula is C7D7H2N with a molecular weight of 114.196 g/mol for the free base form . This compound represents a fully deuterated version of the benzyl portion while maintaining hydrogens on the amine group.

Structural Characteristics

The structure consists of a deuterated benzene ring connected to a deuterated methylene group (-CD2-) which is further attached to an amine group (-NH2). The IUPAC name for this compound is dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine, indicating the distribution of deuterium atoms throughout the molecule.

Physical and Chemical Properties

The compound exists as a derivative of benzylamine, sharing similar chemical properties but with altered physical characteristics due to the deuterium substitution. The presence of deuterium atoms affects the vibrational frequencies of the molecule, resulting in significant differences in spectroscopic properties compared to its non-deuterated counterpart.

Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Benzyl-d7-amine serves as an important tool in NMR spectroscopy due to its deuterium labeling. The deuterium atoms create distinct signals in NMR spectra, providing reference points for chemical shift measurements. This property makes the compound valuable for structural elucidation studies and in tracking chemical transformations.

Mass Spectrometry

In mass spectrometry, Benzyl-d7-amine provides an isotopically distinct signature compared to regular benzylamine. This property makes it useful for:

-

Internal standardization in quantitative analysis

-

Metabolite identification in biological samples

-

Determination of fragmentation patterns

-

Isotope dilution studies

The mass difference of 7 atomic mass units compared to non-deuterated benzylamine allows for clear differentiation in mass spectra.

Metabolic and Pharmacokinetic Studies

Researchers utilize Benzyl-d7-amine as a tracer compound to investigate metabolic pathways involving amines. The deuterium labeling enables scientists to track the metabolism and distribution of the compound within biological systems without significantly altering its biochemical behavior.

Pharmaceutical Research

Deuterated compounds like Benzyl-d7-amine have gained significant attention in pharmaceutical research for several reasons:

-

They often exhibit improved pharmacokinetic properties

-

The stronger carbon-deuterium bond may slow metabolic degradation

-

They serve as valuable tools in drug metabolism studies

-

They assist in the identification of metabolites through mass spectrometry

These properties make Benzyl-d7-amine valuable in drug discovery and development processes.

Comparison with Related Compounds

Relationship to Benzyl-d7 Radical

The Benzyl-d7 radical (C7D7) is closely related to Benzyl-d7-amine but lacks the amine group. With a molecular weight of 98.1736 g/mol, it has different reactive properties and applications . The ionization energy of the Benzyl-d7 radical has been determined to be 7.2385 ± 0.0006 eV at 0K, as measured by Eiden and Weisshaar using laser spectroscopy techniques .

Comparison with Other Deuterated Compounds

Deuterated compounds form an important class of research tools in various scientific disciplines. Benzyl-d7-amine belongs to a family of deuterated amines that serve specific research purposes. The table below compares Benzyl-d7-amine with its hydrochloride salt form:

| Property | Benzyl-d7-amine | Benzyl-d7-amine HCl |

|---|---|---|

| Molecular Formula | C7D7H2N | C7D7H2N·HCl |

| Molecular Weight | 114.196 g/mol | 150.66 g/mol |

| Form at Room Temperature | Likely liquid or low-melting solid | Crystalline solid |

| Solubility | Organic solvents | Water and polar organic solvents |

| Stability | Moderate | Higher stability |

| Primary Applications | Organic synthesis | Analytical reference standard |

Current Research and Future Directions

Emerging Applications

Research involving Benzyl-d7-amine continues to expand into new areas:

-

Development of deuterated pharmaceuticals with improved pharmacokinetic profiles

-

Advanced metabolomic studies using isotopic labeling

-

Reaction mechanism investigations in organic chemistry

-

Environmental fate studies of amine-containing compounds

Analytical Method Development

The compound plays an important role in developing and validating analytical methods, particularly those involving:

-

High-resolution mass spectrometry techniques

-

Advanced NMR methods for structural elucidation

-

Chromatographic separation and identification protocols

-

Quantitative analysis of complex biological matrices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume